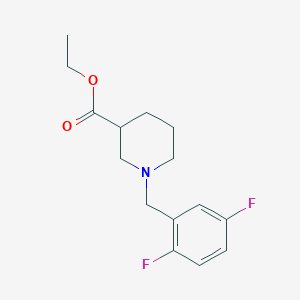
1-(4-methylphenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine
説明
1-(4-methylphenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine, also known as MPPP, is a synthetic compound that belongs to the phenylpiperazine class of drugs. It was first synthesized in the 1970s as a potential antidepressant and anxiolytic agent. However, due to its high abuse potential and neurotoxicity, it was never developed for clinical use. Today, MPPP is mainly used as a research chemical for studying its mechanism of action and potential therapeutic applications.
作用機序
The exact mechanism of action of 1-(4-methylphenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to act as a serotonin and dopamine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. It may also modulate the activity of other neurotransmitter systems such as norepinephrine and glutamate, which are involved in mood regulation and cognitive function.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. It has been shown to increase extracellular levels of serotonin and dopamine in the brain, leading to enhanced mood and cognitive function. It may also modulate the activity of other neurotransmitter systems such as norepinephrine and glutamate, which are involved in mood regulation and cognitive function.
実験室実験の利点と制限
One of the main advantages of using 1-(4-methylphenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine in lab experiments is its ability to modulate multiple neurotransmitter systems, making it a useful tool for studying the complex interactions between these systems in various neurological and psychiatric disorders. However, its high abuse potential and neurotoxicity limit its use in clinical research and highlight the importance of using appropriate safety precautions when handling this compound.
将来の方向性
There are several potential future directions for research on 1-(4-methylphenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to determine the optimal dosage and administration route for these applications, as well as to assess its safety and efficacy in human clinical trials. Another area of interest is its potential use as a research tool for studying the complex interactions between neurotransmitter systems in the brain. Future studies may also focus on developing safer and more selective analogs of 1-(4-methylphenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine with reduced abuse potential and neurotoxicity.
科学的研究の応用
1-(4-methylphenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. It has been shown to modulate the activity of several neurotransmitter systems including serotonin, dopamine, and norepinephrine, which are known to be involved in the pathophysiology of these disorders.
特性
IUPAC Name |
1-(4-methylphenyl)-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2/c1-18-8-10-21(11-9-18)23-14-12-22(13-15-23)17-19(2)16-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3/b19-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTLXBZBDIBYNP-KNTRCKAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC(=CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C/C(=C/C3=CC=CC=C3)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (1R*,3S*,3aR*,6aS*)-5-ethyl-1-isobutyl-3-(2-methyl-1,3-thiazol-5-yl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B3850469.png)
![[1-(2-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B3850481.png)
![[1-(3-chlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B3850487.png)
![4-[(3-anilino-1-piperidinyl)carbonyl]-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B3850500.png)

![1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinol](/img/structure/B3850505.png)
![N-methyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B3850510.png)
![N,N,N'-trimethyl-N'-[4-(trifluoromethoxy)benzyl]-1,2-ethanediamine](/img/structure/B3850517.png)
![ethyl 4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate](/img/structure/B3850524.png)
![2-[4-(benzylamino)butyl]-5-(4-morpholinyl)-3(2H)-pyridazinone](/img/structure/B3850534.png)
![2-[4-(1-acetyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B3850541.png)
![2-[(2-fluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B3850554.png)
![6,7-dimethoxy-2-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3850569.png)
![(4-phenylcyclohexyl)[2-(2-pyridinyl)ethyl]amine](/img/structure/B3850571.png)